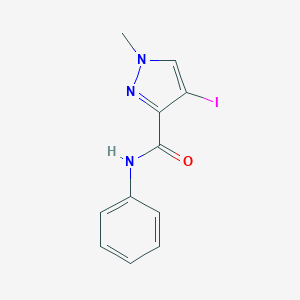![molecular formula C22H18BrNO3 B214331 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214331.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Similarly, it can inhibit acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme inhibition to investigating the mechanism of action of antitumor agents. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its potential toxicity and side effects are not well characterized, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the development of more potent and selective inhibitors of enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound could be further explored as a fluorescent probe for detecting metal ions in biological samples. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be further investigated.
Méthodes De Synthèse
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylnaphthalene with ethyl 3-bromo-2-oxo-2H-indole-1-carboxylate in the presence of a base. This reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It can also act as a potent inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
Nom du produit |
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C22H18BrNO3 |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C22H18BrNO3/c1-2-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,27H,2,13H2,1H3 |
Clé InChI |
GKDVMUWSSXNQOL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)



![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)


